molecular formula C7H7FOS B1599198 1-Fluoro-4-(methylsulfinyl)benzene CAS No. 658-14-0

1-Fluoro-4-(methylsulfinyl)benzene

Cat. No.: B1599198
CAS No.: 658-14-0
M. Wt: 158.2 g/mol
InChI Key: PQOHTVHAGPPTEE-UHFFFAOYSA-N
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Description

1-Fluoro-4-(methylsulfinyl)benzene is an organic compound with the molecular formula C7H7FOS. It is characterized by a benzene ring substituted with a fluorine atom and a methylsulfinyl group.

Preparation Methods

The synthesis of 1-Fluoro-4-(methylsulfinyl)benzene typically involves the introduction of a fluorine atom and a methylsulfinyl group onto a benzene ring. One common synthetic route includes the reaction of 4-fluorobenzene with methylsulfinyl chloride under specific conditions to yield the desired product. Industrial production methods may involve similar reactions but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

1-Fluoro-4-(methylsulfinyl)benzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

1-Fluoro-4-(methylsulfinyl)benzene serves as a crucial building block in organic synthesis. Its ability to undergo nucleophilic substitutions makes it valuable for creating more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Table 1: Reaction Types and Conditions

Reaction TypeReagents/ConditionsProducts
OxidationHydrogen peroxideSulfoxides
ReductionLithium aluminum hydrideThiol derivatives
SubstitutionAmines, alkoxidesAmino or alkoxy derivatives

Research indicates that this compound exhibits significant biological activity, particularly as an antimicrobial and anticancer agent.

  • Antimicrobial Properties: Studies have shown that compounds similar to this compound can inhibit bacterial growth. The specific activity against various pathogens is still being explored but shows promising potential based on related compounds.
  • Anticancer Effects: Preliminary studies suggest that this compound may induce apoptosis in cancer cells while having minimal toxicity towards normal cells. In vitro assays have indicated its potential to reduce tumor cell proliferation.

Case Study: Anticancer Activity
In a study involving various fluorinated phenyl compounds, this compound demonstrated cytotoxic effects against specific cancer cell lines, highlighting its potential as a therapeutic agent.

Industrial Applications

In industrial settings, this compound is utilized for producing specialty chemicals due to its unique properties. Its ability to interact with various molecular targets makes it suitable for developing materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-(methylsulfinyl)benzene involves its interaction with specific molecular targets and pathways. The fluorine atom and the methylsulfinyl group contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can influence various biochemical pathways, making the compound of interest for further research .

Comparison with Similar Compounds

1-Fluoro-4-(methylsulfinyl)benzene can be compared with similar compounds such as:

Properties

IUPAC Name

1-fluoro-4-methylsulfinylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FOS/c1-10(9)7-4-2-6(8)3-5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOHTVHAGPPTEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415886
Record name 1-fluoro-4-methanesulfinylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

658-14-0
Record name 1-fluoro-4-methanesulfinylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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